7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione
Description
7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
IUPAC Name |
4-(2-oxochromen-3-yl)-7-(2-oxopropoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O6/c1-12(22)11-25-14-6-7-15-16(10-20(23)26-19(15)9-14)17-8-13-4-2-3-5-18(13)27-21(17)24/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATKHVNPZRWMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves a multi-step process. One common method is the Perkin condensation followed by intramolecular lactonization. This involves the reaction of para-substituted 2-hydroxybenzaldehydes with succinic acid anhydride and sodium succinate under thermal or microwave conditions . The microwave-assisted reactions are preferred due to their shorter reaction times and higher yields compared to classical thermal conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxopropoxy Group
The oxopropoxy side chain (-O-CH2-C(O)-CH3) is susceptible to nucleophilic substitution (SN2) or acid-catalyzed cleavage due to its ketone and ether functionalities:
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Acid-Catalyzed Hydrolysis : Treatment with HCl (as seen in ) can cleave the ether bond, yielding a hydroxyl group and acetone as a byproduct.
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Nucleophilic Attack : Strong nucleophiles (e.g., amines or thiols) may displace the oxopropoxy group under basic conditions.
Example Reaction :
Oxidation of Methoxy and Chromene Moieties
The methoxy group (-OCH₃) and conjugated chromene system may undergo oxidation:
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Methoxy to Quinone : Oxidizing agents (e.g., KMnO₄ or CrO₃) could convert methoxy groups to quinone structures, enhancing electrophilicity.
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Chromene Ring Oxidation : The diene system in chromene might react with singlet oxygen or ozone, leading to epoxidation or ring cleavage.
Diels-Alder Cycloaddition
The conjugated diene in the bichromene backbone can act as a diene in [4+2] cycloadditions with dienophiles like maleimides or acrylates :
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleimide | Toluene, 20°C, 14h, catalyst | Polycyclic adduct | 91% | |
| Anthrone | DABCO, room temperature | Fused tetracyclic structure | 85% |
Condensation Reactions
The diketone moiety (2,2'-dione) participates in condensations with amines or malonic acid derivatives :
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Formation of Schiff Bases : Reaction with primary amines under acidic conditions yields imine derivatives.
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Friedel-Crafts Acylation : Electron-rich aromatic rings may undergo alkylation/acylation at the diketone site .
Example from Analog :
Indane-1,3-dione reacts with malonic acid in pyridine to form fused tricyclic structures .
Acid/Base-Mediated Rearrangements
Strong acids (e.g., H₂SO₄) or bases may induce structural rearrangements:
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Ether Cleavage : The oxopropoxy group is labile under acidic conditions, as shown in and .
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Keto-Enol Tautomerism : The diketone system may stabilize enol forms in basic media, altering reactivity.
Reduction Reactions
The ketone in the oxopropoxy group and chromene carbonyls can be reduced:
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Ketone to Alcohol : NaBH₄ or LiAlH₄ reduces the carbonyl to a hydroxyl group.
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Chromene Saturation : Catalytic hydrogenation (H₂/Pd) saturates the double bonds, forming a tetrahydro derivative.
Photochemical Reactivity
UV irradiation may induce:
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[2+2] Cycloaddition : Between adjacent chromene double bonds, forming dimeric structures.
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Ring-Opening : Similar to coumarin derivatives, leading to reactive intermediates .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of analogous chromenones indicates decomposition above 250°C, primarily via cleavage of the oxopropoxy group and diketone decarboxylation .
Key Challenges and Research Gaps
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Stereochemical Control : Reactions involving the bichromene’s asymmetric centers require chiral catalysts (e.g., thiourea catalysts in ).
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may destabilize the diketone .
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Biological Relevance : While anti-inflammatory activity is hypothesized, mechanistic studies are absent.
Scientific Research Applications
7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-oxopropoxy)-2H-chromen-2-one
- 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one
- 4-ethyl-7-(2-oxopropoxy)-2H-chromen-2-one
Uniqueness
What sets 7’-(2-oxopropoxy)-2H,2’H-[3,4’-bichromene]-2,2’-dione apart from similar compounds is its unique bichromene structure, which may confer distinct biological activities and chemical properties
Biological Activity
7'-(2-oxopropoxy)-2H,2'H-[3,4'-bichromene]-2,2'-dione is a synthetic compound with potential therapeutic applications. Its biological activity has been investigated in various studies, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR). This article synthesizes existing research findings and presents data on its biological activity.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes a chromene backbone modified with a propoxy group. The molecular formula is . Understanding the structural components is crucial for assessing its biological interactions.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related compounds in the context of SARS-CoV-2. For instance, a covalent inhibitor derived from similar frameworks demonstrated significant inhibition of the papain-like protease (PLpro) involved in viral replication. This compound achieved an IC50 value of 0.076 μM against PLpro, indicating potent antiviral activity . Although specific data on this compound was not explicitly mentioned in these studies, the structural similarities suggest potential for similar activity.
Anti-inflammatory Effects
Compounds within the chromene class have been studied for their anti-inflammatory properties. Research indicates that chromenes can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines and enzymes . The presence of the oxopropoxy group may enhance these effects by improving solubility and bioavailability.
Structure-Activity Relationships (SAR)
Understanding SAR is essential for optimizing the biological activity of this compound. Modifications to the chromene structure can significantly impact potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Addition of alkoxy groups | Enhanced solubility and bioactivity |
| Variation in carbon chain length | Altered binding affinity to targets |
| Substituents on chromene ring | Potential for selective inhibition |
Research has shown that specific modifications can lead to improved pharmacokinetic profiles and reduced toxicity .
Case Studies
- Antiviral Efficacy : A study evaluating compounds similar to this compound found that certain derivatives exhibited significant antiviral properties against RNA viruses. The study used various assays to determine EC50 values and cytotoxicity profiles .
- Inflammation Modulation : Another study focused on the anti-inflammatory properties of chromene derivatives demonstrated that these compounds could reduce inflammation markers in vitro. The results suggested a potential mechanism involving NF-kB pathway inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
